molecular formula C23H25N3O2S B285890 5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione

5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione

Cat. No. B285890
M. Wt: 407.5 g/mol
InChI Key: NUQRUODQQIDZGJ-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as MPTP and is synthesized through a specific method that involves the use of various chemical reagents.

Mechanism of Action

The exact mechanism of action of MPTP is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. MPTP has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. MPTP has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
MPTP has been shown to possess significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. MPTP has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, MPTP has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard chemical reagents. MPTP is also readily available and can be purchased from various chemical suppliers. However, there are also some limitations associated with the use of MPTP in lab experiments. MPTP is a toxic compound and should be handled with care. In addition, the exact mechanism of action of MPTP is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the study of MPTP. One potential direction is the further investigation of its neuroprotective effects and its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Another potential direction is the investigation of its anti-tumor properties and its potential use in cancer therapy. Additionally, the exact mechanism of action of MPTP should be further studied to better understand its therapeutic effects.

Synthesis Methods

The synthesis of MPTP involves the reaction of 4-methylbenzaldehyde with 2-methyl-4-nitroaniline to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 2-chloroacetic acid to form the thiazolidine ring. The resulting compound is then treated with hydrochloric acid to yield 5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

MPTP has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-inflammatory, antioxidant, and anti-tumor properties. MPTP has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

(5E)-5-[(4-methylphenyl)methylidene]-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H25N3O2S/c1-17-7-9-19(10-8-17)15-21-22(27)26(23(28)29-21)16-24-11-13-25(14-12-24)20-6-4-3-5-18(20)2/h3-10,15H,11-14,16H2,1-2H3/b21-15+

InChI Key

NUQRUODQQIDZGJ-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4C

SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4C

Origin of Product

United States

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